

MI-1061 Tfa: A Potent Tool for Interrogating the p53 Signaling Pathway

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Compound of Interest

Compound Name: MI-1061 Tfa

Cat. No.: B15564172

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

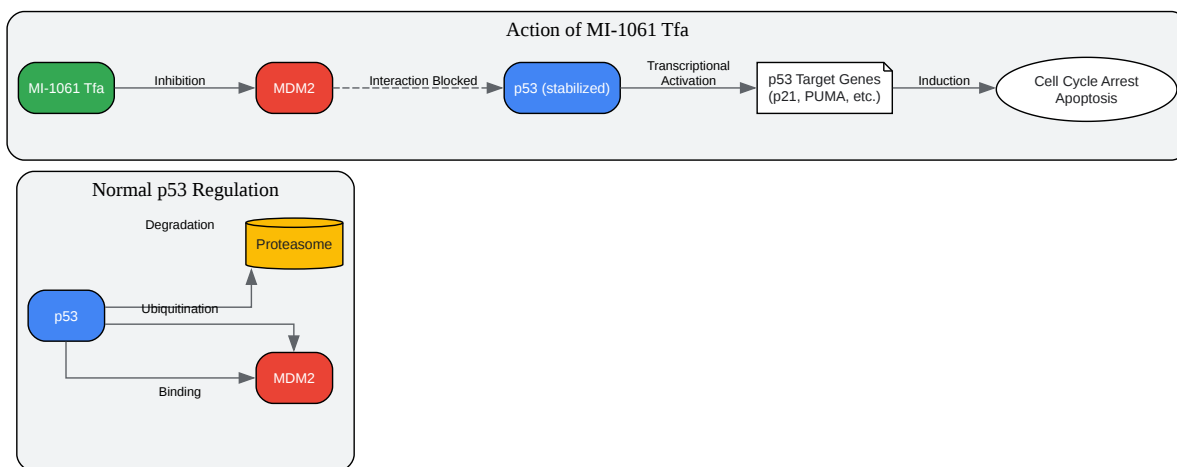
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity and preventing tumorigenesis. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The discovery of small molecules that inhibit the p53-MDM2 interaction has provided powerful tools to reactivate p53 function in cancer cells. This technical guide focuses on **MI-1061 Tfa**, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. We will delve into its mechanism of action, provide detailed experimental protocols for its use in studying p53 signaling, and present key quantitative data to facilitate its application in research and drug development.

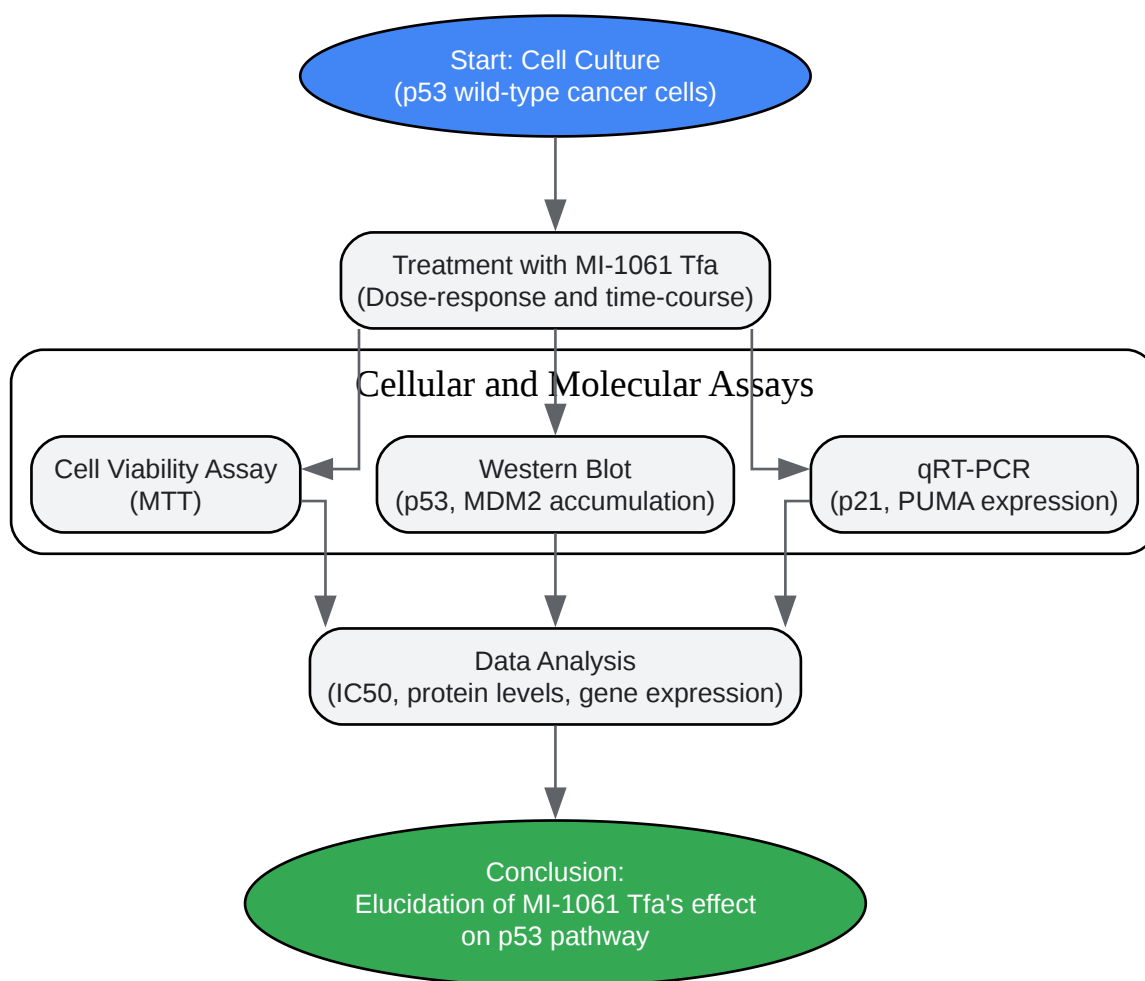
Introduction to MI-1061 Tfa

MI-1061 Tfa is a high-affinity, cell-permeable, and orally bioavailable small molecule that potently and selectively disrupts the interaction between p53 and MDM2. By binding to the p53-binding pocket of MDM2, **MI-1061 Tfa** prevents MDM2 from targeting p53 for degradation. This leads to the stabilization and accumulation of p53 protein, resulting in the transcriptional activation of p53 target genes. Consequently, this can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.

Mechanism of Action

MI-1061 Tfa acts as a direct inhibitor of the MDM2-p53 protein-protein interaction. In normal cellular homeostasis, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. **MI-1061 Tfa** competitively binds to the hydrophobic pocket on MDM2 that is recognized by p53, thereby preventing the formation of the MDM2-p53 complex. This liberates p53 from negative regulation, allowing it to accumulate in the nucleus and function as a transcription factor. Activated p53 then induces the expression of a suite of target genes that govern cellular responses to stress, including cell cycle arrest (e.g., CDKN1A/p21), DNA repair, and apoptosis (e.g., PUMA, BAX).





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